Chiricanine A

Description

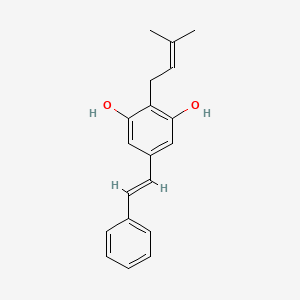

from peanut seeds; structure in first source

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H20O2 |

|---|---|

Molecular Weight |

280.4 g/mol |

IUPAC Name |

2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]benzene-1,3-diol |

InChI |

InChI=1S/C19H20O2/c1-14(2)8-11-17-18(20)12-16(13-19(17)21)10-9-15-6-4-3-5-7-15/h3-10,12-13,20-21H,11H2,1-2H3/b10-9+ |

InChI Key |

LJFRYKIVTYCTIO-MDZDMXLPSA-N |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=CC=CC=C2)O)C |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=CC=CC=C2)O)C |

Synonyms |

chiricanine A |

Origin of Product |

United States |

Foundational & Exploratory

Chiricanine A: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural compounds that has garnered significant interest in the scientific community due to its diverse and potent biological activities. As a derivative of resveratrol, this compound exhibits a unique structural modification with the addition of a prenyl group, which can significantly enhance its pharmacological properties. This technical guide provides an in-depth overview of the natural sources of this compound and detailed methodologies for its isolation and purification, intended to support research and development efforts in natural product chemistry and drug discovery.

Natural Sources of this compound

The primary natural source of this compound is the peanut plant (Arachis hypogaea). It is not typically found in significant quantities in healthy, unstressed plant tissues. Instead, its production is induced as a defense mechanism in response to biotic and abiotic stresses. Specifically, this compound has been identified in:

-

Fungi-Challenged Peanut Seeds: When peanut seeds are exposed to certain fungal species, such as Aspergillus and Rhizopus, they produce a range of phytoalexins, including this compound, to inhibit fungal growth.[1]

-

Elicited Hairy Root Cultures: Hairy root cultures of Arachis hypogaea provide a controlled and sustainable platform for the production of this compound and other stilbenoids. The biosynthesis of these compounds can be significantly enhanced by treating the cultures with elicitors, which are molecules that trigger a defense response. Common elicitors include cyclodextrins, methyl jasmonate, and hydrogen peroxide.[1]

Isolation and Purification of Prenylated Stilbenoids from Arachis hypogaea Hairy Root Cultures

While a specific protocol for the isolation of this compound is not extensively detailed in the literature, a well-established methodology for the purification of structurally similar prenylated stilbenoids, such as arachidin-1 and arachidin-3, from elicited peanut hairy root cultures provides a robust framework. The following protocol is adapted from these established methods and is expected to be highly effective for the isolation of this compound.

Quantitative Data on Stilbenoid Production

The yields of prenylated stilbenoids can be significantly enhanced through the use of elicitors in hairy root cultures. The following table summarizes the yields of arachidin-1 and arachidin-3 obtained from elicited cultures, providing a reference for the potential production levels of this compound using a similar methodology.[1]

| Elicitor Combination | Compound | Yield (mg/L) |

| Cyclodextrin + Hydrogen Peroxide | Arachidin-1 | 132.6 ± 20.4 |

| Cyclodextrin + Methyl Jasmonate | Arachidin-3 | Not specified |

| Combined Elicitor Treatments | Arachidin-1 | 295 (total isolated) |

| Combined Elicitor Treatments | Arachidin-3 | 530 (total isolated) |

Experimental Protocol

1. Establishment and Elicitation of Hairy Root Cultures:

-

Establish hairy root cultures of Arachis hypogaea using Agrobacterium rhizogenes-mediated transformation.

-

Grow the hairy root cultures in a suitable medium, such as Murashige and Skoog (MS) medium with vitamins (MSV), under controlled conditions (e.g., 28°C, 90 rpm, in darkness).[1]

-

After a suitable growth period (e.g., 12 days), replace the spent medium with fresh MSV medium containing a combination of elicitors. A typical elicitor combination includes cyclodextrin (e.g., 18 g/L), methyl jasmonate (e.g., 125 µM), and hydrogen peroxide (e.g., 3 mM).[1]

-

Incubate the elicited cultures for an extended period (e.g., 8 days) to allow for the accumulation of prenylated stilbenoids in the culture medium.[1]

2. Extraction of Prenylated Stilbenoids:

-

After the elicitation period, collect the culture medium.

-

Perform a liquid-liquid extraction of the culture medium with an organic solvent such as ethyl acetate. The extraction is typically carried out twice, first at a 1:1 ratio (medium:solvent) and then at a 2:1 ratio.[1]

-

Separate the organic layer from the aqueous layer.

-

Combine the organic layers and concentrate them in vacuo using a rotary evaporator to obtain a crude extract.[1]

3. Chromatographic Purification:

The purification of this compound from the crude extract is a multi-step process involving column chromatography and semi-preparative High-Performance Liquid Chromatography (HPLC).

-

Step 3.1: Normal-Phase Column Chromatography:

-

Subject the crude extract to normal-phase column chromatography over a silica gel stationary phase.

-

Elute the column with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate compounds based on polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) or analytical HPLC to identify those containing this compound.

-

-

Step 3.2: Reversed-Phase Column Chromatography:

-

Pool the fractions enriched with this compound and subject them to reversed-phase column chromatography (e.g., using a C18 stationary phase).

-

Elute with a gradient of methanol and water (often with a small amount of acid like formic acid to improve peak shape) to further separate the compounds.[1]

-

-

Step 3.3: Semi-Preparative HPLC:

-

Perform final purification of the this compound-containing fractions using a semi-preparative reversed-phase HPLC system equipped with a C18 column.[1]

-

A typical mobile phase consists of methanol (A) and 0.5% formic acid in water (B).[1]

-

Employ a linear gradient elution, for example:

-

50% to 90% A over 30 minutes

-

90% to 100% A from 30 to 35 minutes

-

Hold at 100% A for 5 minutes[1]

-

-

Monitor the elution at a suitable UV wavelength (e.g., 340 nm) and collect the peak corresponding to this compound.[1]

-

Evaporate the solvent from the collected fraction to obtain pure this compound as an amorphous solid.[1]

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the isolation and purification of this compound from elicited hairy root cultures of Arachis hypogaea.

Caption: Workflow for the isolation and purification of this compound.

Conclusion

The isolation of this compound from its natural source, primarily elicited hairy root cultures of Arachis hypogaea, presents a viable pathway for obtaining this promising bioactive compound for further research and development. The methodologies outlined in this guide, adapted from successful protocols for similar prenylated stilbenoids, provide a comprehensive framework for researchers to produce and purify this compound. The ability to upscale production through bioreactor technology, coupled with efficient purification techniques, will be crucial in unlocking the full therapeutic potential of this compound.

References

Chiricanine A: A Technical Guide to its Discovery, Characterization, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid, a class of naturally occurring phenolic compounds. First identified in peanuts (Arachis hypogaea), it is produced as a phytoalexin in response to biotic stress, such as fungal challenge.[1][2] This technical guide provides a comprehensive overview of the discovery, structural elucidation, and biological characterization of this compound, intended for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Isolation

This compound was first reported as a new natural product by Sobolev et al. in 2009, isolated from peanut seeds challenged by the fungus Aspergillus caelatus.[3][4] The production of this compound is part of the plant's defense mechanism against microbial pathogens.[5]

Isolation Protocol

The isolation of this compound from fungus-challenged peanut seeds involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Detailed Methodology:

-

Fungal Challenge: Viable peanut seeds are sliced and inoculated with a spore suspension of Aspergillus caelatus. The inoculated seeds are incubated to elicit the production of phytoalexins, including this compound.[3]

-

Extraction: The challenged peanut seeds are extracted with an organic solvent such as ethyl acetate to obtain a crude extract containing the stilbenoids.[3]

-

Initial Fractionation: The crude extract is subjected to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).[2]

-

Purification: Fractions containing this compound are further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., methanol-water gradient).[2] This step may be repeated to achieve high purity.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR data for this compound. This data is critical for the unambiguous identification of the compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 2 | 6.85 | d | 2.2 |

| 4 | 6.55 | t | 2.2 |

| 6 | 6.85 | d | 2.2 |

| α | 7.01 | d | 16.3 |

| β | 6.88 | d | 16.3 |

| 2' | 7.42 | d | 8.6 |

| 3' | 6.81 | d | 8.6 |

| 5' | 6.81 | d | 8.6 |

| 6' | 7.42 | d | 8.6 |

| 1'' | 3.35 | d | 7.3 |

| 2'' | 5.25 | t | 7.3 |

| 4'' | 1.75 | s | |

| 5'' | 1.68 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| 1 | 140.4 |

| 2 | 107.9 |

| 3 | 159.1 |

| 4 | 102.4 |

| 5 | 159.1 |

| 6 | 107.9 |

| α | 128.8 |

| β | 126.7 |

| 1' | 129.8 |

| 2' | 128.2 |

| 3' | 115.9 |

| 4' | 157.2 |

| 5' | 115.9 |

| 6' | 128.2 |

| 1'' | 28.5 |

| 2'' | 123.1 |

| 3'' | 132.0 |

| 4'' | 25.9 |

| 5'' | 17.8 |

Biological Activities

This compound, as a member of the prenylated stilbenoid family, exhibits a range of biological activities. The primary activities investigated are its anti-inflammatory, antioxidant, and cytotoxic effects.[5][6]

Quantitative Bioactivity Data

The following table summarizes the available quantitative data for the biological activities of this compound.

Table 3: Biological Activity of this compound

| Assay | Cell Line | Endpoint | IC₅₀ / CC₅₀ (µM) | Reference |

| Anti-inflammatory | RAW 264.7 | Nitric Oxide (NO) Production | > 100 | [7] |

| Antioxidant | DPPH Radical Scavenging | DPPH Scavenging | ~25 | [7] |

| Cytotoxicity | HL-60 | Cell Viability | 19.3 | [7] |

| Cytotoxicity | HT-29 | Cell Viability | 23.7 | [7] |

| Cytotoxicity | MCF-7 | Cell Viability | 24.1 | [7] |

| Cytotoxicity | A-549 | Cell Viability | 27.5 | [7] |

Potential Mechanism of Action and Signaling Pathways

While specific studies on the signaling pathways modulated by this compound are limited, the mechanisms of action for structurally related prenylated stilbenoids have been investigated. These compounds are known to exert their anti-inflammatory and other biological effects through the modulation of key signaling cascades.

NF-κB/AP-1 Signaling Pathway

Prenylated stilbenoids have been shown to inhibit the pro-inflammatory NF-κB (Nuclear Factor kappa B) and AP-1 (Activator Protein 1) signaling pathways. These pathways are crucial in the cellular response to inflammatory stimuli, such as lipopolysaccharide (LPS).

PI3K/Akt Signaling Pathway

Stilbenoids are also known to modulate the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway, which is involved in cell survival, proliferation, and inflammation.

Experimental Protocols

This section provides detailed methodologies for the key biological assays used to characterize this compound.

Anti-inflammatory Activity Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Cell Line: RAW 264.7 (murine macrophage cell line)[8]

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density (e.g., 5 x 10⁴ cells/well) and allow them to adhere overnight.[9]

-

Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a vehicle control (no this compound) and a negative control (no LPS).[9]

-

Incubation: Incubate the plate for 24 hours.

-

Nitrite Measurement: Measure the concentration of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.[10]

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of NO production.[11]

Antioxidant Activity Assay (DPPH Radical Scavenging)

This assay assesses the free radical scavenging activity of a compound.

Protocol:

-

Sample Preparation: Prepare a series of dilutions of this compound in a suitable solvent (e.g., methanol).

-

DPPH Solution: Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent.[12]

-

Reaction: Mix the this compound solutions with the DPPH solution in a 96-well plate. Include a positive control (e.g., ascorbic acid) and a blank (solvent only).[13]

-

Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (typically 517 nm) using a microplate reader. The purple color of the DPPH radical fades as it is scavenged.[13]

-

Data Analysis: Calculate the percentage of DPPH radical scavenging activity. Determine the IC₅₀ value, which is the concentration of this compound that scavenges 50% of the DPPH radicals.[14]

Cytotoxicity Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

Cell Lines: HL-60 (human promyelocytic leukemia), HT-29 (human colon adenocarcinoma), MCF-7 (human breast adenocarcinoma), A-549 (human lung carcinoma).[7]

Protocol:

-

Cell Seeding: Seed the desired cell line in a 96-well plate at an appropriate density and allow them to attach (for adherent cells) or stabilize.

-

Treatment: Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[15]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ (cytotoxic concentration 50%), which is the concentration of this compound that reduces cell viability by 50%.

Total Synthesis

The first total synthesis of this compound was reported by Park et al. in 2011.[16] The synthesis was achieved through a convergent sequence or a one-step reaction starting from pinosylvin. A Horner-Wadsworth-Emmons reaction was also utilized in the synthesis of related stilbenes.[16]

Conclusion

This compound is a naturally occurring prenylated stilbenoid with demonstrated cytotoxic activity and potential antioxidant properties. Its discovery from fungus-challenged peanuts highlights the role of stilbenoids in plant defense and as a source of bioactive compounds. Further research is warranted to fully elucidate its mechanisms of action, explore its potential therapeutic applications, and optimize its production, possibly through biotechnological approaches such as hairy root cultures. This technical guide provides a foundational resource for researchers to build upon in the continued investigation of this compound.

References

- 1. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Biological activity of peanut (Arachis hypogaea) phytoalexins and selected natural and synthetic Stilbenoids. | Semantic Scholar [semanticscholar.org]

- 3. New stilbenoids from peanut ( Arachis hypogaea ) seeds challenged by an Aspergillus caelatus strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological activity of peanut (Arachis hypogaea) phytoalexins and selected natural and synthetic Stilbenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. pubcompare.ai [pubcompare.ai]

- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biosynthesis of Stilbenoids in Arachis hypogaea, with Reference to Chiricanine A

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arachis hypogaea (peanut) is a rich source of diverse stilbenoids, a class of phenolic compounds with a wide range of biological activities. Among these are prenylated stilbenoids, a sub-class with enhanced lipophilicity and bioactivity. Chiricanine A is a member of this latter group. While the direct biosynthetic pathway to this compound has not been fully elucidated, extensive research into the biosynthesis of its precursor, resveratrol, and other related prenylated stilbenoids in peanut provides a robust framework for understanding its formation. This guide details the core biosynthetic pathway of stilbenoids in Arachis hypogaea, the key enzymatic steps including the crucial prenylation reactions, and the experimental systems used to investigate this pathway. Quantitative data on stilbenoid production and detailed experimental protocols are also provided to support further research and development.

Core Stilbenoid Biosynthesis Pathway in Arachis hypogaea

The biosynthesis of stilbenoids in peanut begins with the general phenylpropanoid pathway, which provides the precursor p-coumaroyl-CoA.[1][2] The central stilbenoid, resveratrol, is then synthesized by the enzyme stilbene synthase (STS).[3][4][5] This foundational molecule can then undergo various modifications, most notably prenylation, to generate the diverse array of prenylated stilbenoids found in peanuts.

The biosynthesis of resveratrol, the precursor to most stilbenoids in peanut, initiates from the amino acids phenylalanine and tyrosine.[1] The synthesis proceeds through the phenylpropanoid pathway where phenylalanine is converted to p-coumaric acid, which is then activated to p-coumaroyl-CoA.[2] The key committing step is the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, a reaction catalyzed by stilbene synthase (STS), to produce trans-resveratrol.[3][4][6]

Arachis hypogaea possesses a large family of STS genes, with 46 identified in the tetraploid peanut genome.[3][4] The expression of these genes is often induced by biotic and abiotic stresses, such as microbial infection, UV light exposure, and wounding, leading to the accumulation of resveratrol and its derivatives as a defense response.[2][3][4][7]

References

- 1. Resveratrol Biosynthesis in Hairy Root Cultures of Tan and Purple Seed Coat Peanuts [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. The Stilbene Synthase Family in Arachis: A Genome-Wide Study and Functional Characterization in Response to Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification and Expression Analysis of Stilbene Synthase Genes in Arachis hypogaea in Response to Methyl Jasmonate and Salicylic Acid Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification and properties of a stilbene synthase from induced cell suspension cultures of peanut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Production of a major stilbene phytoalexin, resveratrol in peanut (Arachis hypogaea) and peanut products: a mini review [agris.fao.org]

Chiricanine A molecular formula and exact mass

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid, a class of natural phenolic compounds recognized for their diverse biological activities. This document provides a comprehensive overview of the key molecular and biological characteristics of this compound, with a focus on its chemical properties, synthesis, isolation, and known biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Molecular and Physical Properties

This compound possesses a distinct chemical structure that contributes to its biological efficacy. The fundamental molecular and physical properties are summarized below.

Data Presentation

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₂ | [1] |

| Molecular Weight | 280.36 g/mol | [1] |

| Exact Mass | 280.146329876 Da | |

| CAS Number | 350593-30-5 | [1] |

| Melting Point | 107-111 °C | [1] |

| Boiling Point | 461.2±30.0 °C at 760 mmHg | [1] |

| Storage | 2-8°C, sealed, dry, light-proof | [1] |

Experimental Protocols

The synthesis and isolation of this compound are critical processes for its study and potential application. The following sections outline the methodologies for these procedures.

Total Synthesis of this compound

The first and an efficient synthesis of this compound was reported by Park et al. (2011).[2] The synthesis can be accomplished through either a convergent sequence or a one-step reaction commencing from pinosylvin.[2]

A key strategic approach involves the Horner-Wadsworth-Emmons reaction.[2] This reaction is performed between a benzaldehyde possessing bis-methoxymethyl ether groups and a benzyl phosphonate with a triisopropylsilyloxy group to yield (E)-3,5-bis-methoxymethyl-4'-triisopropylsilyloxystilbene, a precursor for this compound and other related prenylated stilbenes.[2]

Isolation from Peanut (Arachis hypogaea) Hairy Root Cultures

This compound, along with other stilbenoids, can be isolated from hairy root cultures of peanut (Arachis hypogaea). This method provides a sustainable and controllable source of the compound. A general procedure, adapted from methodologies described for related stilbenoids, is as follows:

-

Establishment of Hairy Root Cultures : Hairy root cultures of Arachis hypogaea are established using Agrobacterium rhizogenes-mediated transformation.

-

Elicitation : To induce the production and secretion of stilbenoids, the hairy root cultures are treated with elicitors. A combination of methyl jasmonate, cyclodextrin, hydrogen peroxide, and magnesium chloride has been shown to be effective.

-

Extraction : The culture medium, enriched with secreted stilbenoids, is collected. The stilbenoids are then extracted from the medium using an organic solvent such as ethyl acetate.

-

Purification : The crude extract is subjected to chromatographic techniques for the purification of this compound. This typically involves initial fractionation by normal- and reversed-phase column chromatography, followed by semi-preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield the pure compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant antiplasmodial activity, inhibiting the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] This positions this compound as a promising lead compound for the development of novel antimalarial drugs.[1]

While the specific signaling pathways modulated by this compound in P. falciparum are a subject of ongoing research, the broader class of prenylated stilbenoids is known to exert anti-inflammatory effects through the inhibition of key signaling cascades. One of the well-established targets is the NF-κB/AP-1 signaling pathway.

Inhibition of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Prenylated stilbenoids have been shown to inhibit this pathway, thereby reducing inflammation.

Caption: Proposed mechanism of this compound inhibiting the NF-κB signaling pathway.

Experimental Workflow for Assessing NF-κB Inhibition

A typical workflow to investigate the inhibitory effect of this compound on the NF-κB pathway is outlined below.

Caption: Workflow for evaluating the effect of this compound on NF-κB signaling.

References

Lack of Extensive Research on the Putative Biological Activities of Chiricanine A

An analysis of the currently available scientific literature reveals a significant gap in the understanding of the biological activities of Chiricanine A, a prenylated stilbene found in peanuts. While its chemical synthesis and isolation have been documented, in-depth studies detailing its pharmacological effects, underlying mechanisms of action, and potential therapeutic applications are notably absent from the public domain.

This compound has been successfully synthesized, and its presence in peanut seeds has been confirmed.[1] However, beyond these chemical characterizations, there is a dearth of research into its specific biological functions. This lack of data prevents a comprehensive evaluation of its potential as a therapeutic agent.

Stilbenoids, the class of compounds to which this compound belongs, are known to exhibit a wide range of biological activities, including cardioprotective, neuroprotective, anti-diabetic, anti-inflammatory, and anticancer effects.[2][3] These properties are often attributed to their ability to modulate various cellular signaling pathways.[3] However, it is crucial to note that these are general characteristics of the stilbenoid class, and the specific activities of individual compounds like this compound can vary significantly. Without dedicated studies, it is not possible to extrapolate these general activities to this compound with any degree of certainty.

A comprehensive search of scientific databases for quantitative data, detailed experimental protocols, and elucidated signaling pathways related to this compound's biological activities yielded no specific results. This indicates that the compound has not yet been a primary focus of pharmacological research.

Concluding Remarks

For researchers, scientists, and drug development professionals, this compound represents an unexplored area within the broader field of stilbenoid research. The absence of data on its biological activities presents both a challenge and an opportunity. Future research should be directed towards:

-

In vitro screening: To assess the cytotoxic, anti-inflammatory, antioxidant, and other potential biological effects of this compound across various cell lines.

-

In vivo studies: To evaluate the pharmacological properties, safety profile, and potential therapeutic efficacy of this compound in animal models.

-

Mechanistic studies: To elucidate the specific signaling pathways and molecular targets through which this compound may exert its effects.

Until such studies are conducted and their results published, a detailed technical guide on the putative biological activities of this compound cannot be compiled. The scientific community awaits further investigation into this potentially valuable natural product.

References

Chiricanine A: A Phytoalexin of Interest in Peanut Defense and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The peanut (Arachis hypogaea) has a sophisticated defense mechanism against fungal pathogens, a key component of which is the production of phytoalexins. These low molecular weight antimicrobial compounds are synthesized de novo in response to biotic and abiotic stress. Among the diverse array of phytoalexins produced by peanuts, the prenylated stilbenoids are of significant interest due to their potent biological activities. Chiricanine A, a pterocarpan derivative, is a notable example of a peanut phytoalexin with a complex chemical structure, suggesting a specialized biosynthetic pathway and potential for unique bioactivity. This technical guide provides a comprehensive overview of this compound, focusing on its role as a phytoalexin, its biosynthesis, and the signaling pathways that regulate its production. This document is intended for researchers in plant science, natural product chemistry, and drug development who are interested in the potential applications of this intriguing molecule.

Quantitative Data on Peanut Phytoalexins

Table 1: Production of Prenylated Stilbenoids in Elicited Peanut (Arachis hypogaea cv. Hull) Hairy Root Cultures

| Compound | Elicitor Treatment | Yield (mg/L) | Reference |

| Arachidin-1 | CD + H₂O₂ | 132.6 ± 20.4 | [1] |

| Arachidin-3 | CD + MeJA | 178.2 ± 6.8 | [1] |

| Arachidin-1 | CD + MgCl₂ + H₂O₂ + MeJA | 236.8 ± 20.0 | [1] |

| Arachidin-3 | CD + MgCl₂ + H₂O₂ + MeJA | 204.9 ± 64.8 | [1] |

| Arachidin-2 | Optimized Elicitation | 83.11 ± 6.08 | [2] |

| Arachidin-5 | Optimized Elicitation | 68.38 ± 5.67 | [2] |

*Optimized elicitation consisted of 18 g/L cyclodextrin (CD), 125 µM methyl jasmonate (MeJA), 3 mM hydrogen peroxide (H₂O₂), and 1 mM MgCl₂.

Table 2: Antifungal Activity of Various Antifungal Agents against Aspergillus flavus

| Compound | MIC (µg/mL) | Reference |

| Itraconazole | ≤1 | [3] |

| Voriconazole | ≤2 | [3] |

| Amphotericin B | ≥2 in 91% of isolates | [3] |

| Terbinafine | 0.8 | [4] |

Note: This table provides context for the range of antifungal activities against a relevant peanut pathogen. Specific MIC values for this compound are not currently available in the cited literature.

Experimental Protocols

Induction of Phytoalexin Production in Peanut Hairy Root Cultures

This protocol describes a general method for inducing the production of stilbenoid phytoalexins, including this compound, in peanut hairy root cultures using elicitors.

Materials:

-

Established peanut hairy root cultures (e.g., cv. Hull)

-

Murashige and Skoog (MS) basal medium with vitamins

-

Sucrose

-

Methyl Jasmonate (MeJA) stock solution (in ethanol)

-

Methyl-β-cyclodextrin (CD)

-

Hydrogen Peroxide (H₂O₂)

-

Magnesium Chloride (MgCl₂)

-

Sterile water

-

Shaking incubator

Procedure:

-

Grow peanut hairy root cultures in 250 mL flasks containing 50 mL of liquid MS medium supplemented with 3% (w/v) sucrose. Cultures are maintained at 25 ± 2°C in the dark on a rotary shaker at 90 rpm.

-

After 12-14 days of growth, replace the culture medium with fresh MS medium.

-

Prepare an elicitor stock solution. For a combined elicitor treatment, dissolve CD (18 g/L), MgCl₂ (1 mM), and H₂O₂ (3 mM) in the fresh medium. Add MeJA from a stock solution to a final concentration of 125 µM.

-

Add the elicitor-containing medium to the hairy root cultures.

-

Incubate the elicited cultures under the same conditions for a desired period (e.g., 48, 96, 144, 192 hours) to allow for phytoalexin accumulation.[1]

-

After the elicitation period, harvest the culture medium for extraction and analysis of phytoalexins.

Quantification of this compound by HPLC-DAD (Generalized Protocol)

As a specific, validated protocol for this compound was not found, this generalized method is based on established protocols for other stilbenoids and phytoestrogens.[5][6][7][8]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Autosampler

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid or Acetic acid (analytical grade)

-

This compound standard (if available)

-

Ethyl acetate for extraction

Procedure:

-

Sample Preparation:

-

Extract the harvested culture medium (from the elicitation protocol) with an equal volume of ethyl acetate three times.

-

Combine the organic phases and evaporate to dryness under reduced pressure.

-

Re-dissolve the dried extract in a known volume of methanol or acetonitrile for HPLC analysis.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

-

Chromatographic Conditions (starting point for optimization):

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient Elution: A linear gradient can be optimized, for example, starting with 10% B, increasing to 90% B over 30 minutes, holding for 5 minutes, and then returning to the initial conditions.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10-20 µL

-

DAD Detection: Monitor at a wavelength where this compound has maximum absorbance. Based on the pterocarpan structure, a scan from 200-400 nm should be performed to determine the optimal wavelength, likely to be around 280-320 nm.

-

-

Quantification:

-

Prepare a calibration curve using a purified this compound standard of known concentrations.

-

Inject the standards and the prepared samples.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time and UV spectrum with the standard.

-

Quantify the amount of this compound in the sample by integrating the peak area and using the calibration curve.

-

Antifungal Susceptibility Testing by Broth Microdilution (Generalized Protocol for MIC Determination)

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen, which can be adapted for this compound.

Materials:

-

Fungal isolate (e.g., Aspergillus flavus, Sclerotinia minor)

-

Potato Dextrose Broth (PDB) or other suitable liquid medium

-

Sterile 96-well microtiter plates

-

Purified this compound

-

Dimethyl sulfoxide (DMSO) for dissolving the compound

-

Positive control antifungal (e.g., Amphotericin B, Itraconazole)

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation:

-

Grow the fungal isolate on a suitable agar medium until sporulation occurs.

-

Harvest the spores by flooding the plate with sterile saline or water containing a wetting agent (e.g., 0.05% Tween 80).

-

Filter the spore suspension to remove mycelial fragments.

-

Adjust the spore concentration to a standardized level (e.g., 1 x 10⁵ to 5 x 10⁵ spores/mL) using a hemocytometer or by measuring optical density.

-

-

Preparation of Test Compound Dilutions:

-

Dissolve this compound in DMSO to create a high-concentration stock solution.

-

Perform serial two-fold dilutions of the stock solution in the liquid growth medium in the wells of a 96-well plate to achieve a range of final concentrations to be tested. The final DMSO concentration in all wells should be kept low (e.g., ≤1%) to avoid solvent toxicity.

-

-

Inoculation and Incubation:

-

Add the standardized fungal spore suspension to each well containing the diluted compound.

-

Include a positive control (medium with fungal inoculum but no compound) and a negative control (medium only). A solvent control (medium with fungal inoculum and the same concentration of DMSO as in the test wells) should also be included.

-

Incubate the microtiter plate at an optimal temperature for the specific fungus (e.g., 25-28°C) for a period sufficient for visible growth in the positive control wells (typically 48-72 hours).

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the absorbance at a suitable wavelength (e.g., 600 nm) using a microplate reader.

-

Signaling Pathways and Biosynthesis

Proposed Biosynthesis of this compound

The biosynthesis of this compound is believed to follow the general phenylpropanoid and stilbenoid pathways. Resveratrol is a key precursor, which is then prenylated. While the exact enzymatic steps for the formation of this compound have not been fully elucidated, a plausible pathway can be proposed based on known enzymatic reactions in peanuts.

The biosynthesis likely begins with the prenylation of a stilbenoid precursor. For instance, resveratrol can be prenylated to form arachidin-2 by the enzyme resveratrol 4-dimethylallyltranstransferase (AhR4DT-1).[9][10] Subsequent enzymatic modifications, likely involving a cyclase, would then lead to the formation of the characteristic dihydrofuran ring of the pterocarpan skeleton of this compound.

Elicitor-Induced Signaling Pathway for Phytoalexin Production

The production of phytoalexins like this compound in peanuts is induced by various stress signals, including fungal elicitors. This process is mediated by complex signaling cascades, with jasmonic acid (JA) playing a central role.[11] The binding of the active form of JA, jasmonoyl-isoleucine (JA-Ile), to its receptor leads to the degradation of JAZ repressor proteins. This de-repression allows for the activation of transcription factors, such as those from the WRKY family, which in turn upregulate the expression of genes encoding enzymes of the phytoalexin biosynthetic pathway.

Conclusion and Future Directions

This compound represents a promising area of research within the field of peanut phytoalexins. Its complex structure suggests a unique biosynthetic pathway and potentially novel biological activities. While significant progress has been made in understanding the biosynthesis of related prenylated stilbenoids and the signaling pathways that govern their production, further research is needed to specifically elucidate the complete biosynthetic route to this compound and to quantify its antifungal efficacy against important peanut pathogens. The development of robust analytical methods for its quantification and the use of elicited hairy root cultures as a production platform will be crucial for advancing this research. For drug development professionals, the unique chemical scaffold of this compound may offer a starting point for the design of new therapeutic agents. Future studies should focus on the isolation of sufficient quantities of pure this compound to enable comprehensive biological activity screening and to explore its potential applications in agriculture and medicine.

References

- 1. Susceptibility Testing of Aspergillus flavus: Inoculum Dependence with Itraconazole and Lack of Correlation between Susceptibility to Amphotericin B In Vitro and Outcome In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. brieflands.com [brieflands.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Stilbenoid prenyltransferases define key steps in the diversification of peanut phytoalexins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stilbenoid prenyltransferases define key steps in the diversification of peanut phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Unveiling the Cytotoxic Potential of Chiricanine A: A Technical Guide to Preliminary Screening

Introduction

Chiricanine A, a naturally occurring prenylated stilbene, presents a compelling scaffold for investigation into its potential cytotoxic activities. As with many novel natural products, a systematic and robust preliminary cytotoxicity screening is the foundational step in elucidating its therapeutic promise as an anti-cancer agent. This technical guide provides a comprehensive overview of the essential methodologies, data interpretation, and potential mechanistic pathways involved in the initial cytotoxic evaluation of this compound. While specific experimental data on the cytotoxicity of this compound is not yet publicly available, this document serves as a detailed framework for researchers, scientists, and drug development professionals to design and execute such a screening.

Data Presentation: Quantifying Cytotoxic Efficacy

The primary output of a preliminary cytotoxicity screen is the determination of the half-maximal inhibitory concentration (IC50). This value represents the concentration of a compound required to inhibit the growth of 50% of a cell population. For a comprehensive initial assessment of this compound, it is crucial to test its effect across a panel of cancer cell lines representing different tumor types. The resulting data should be meticulously organized for comparative analysis.

Table 1: Hypothetical IC50 Values of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Method |

| MCF-7 | Breast Adenocarcinoma | Data not available | MTT Assay |

| MDA-MB-231 | Breast Adenocarcinoma | Data not available | MTT Assay |

| A549 | Lung Carcinoma | Data not available | SRB Assay |

| HCT116 | Colon Carcinoma | Data not available | MTT Assay |

| HepG2 | Hepatocellular Carcinoma | Data not available | SRB Assay |

| PC-3 | Prostate Adenocarcinoma | Data not available | MTT Assay |

| HeLa | Cervical Adenocarcinoma | Data not available | SRB Assay |

| K-562 | Chronic Myelogenous Leukemia | Data not available | MTT Assay |

Experimental Protocols: A Step-by-Step Approach

Accurate and reproducible data hinges on well-defined experimental protocols. The following are standard methodologies for preliminary in vitro cytotoxicity screening.

Cell Culture and Maintenance

-

Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HCT116, HepG2, PC-3, HeLa, K-562) should be obtained from a reputable cell bank (e.g., ATCC).

-

Culture Medium: Cells should be cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation Conditions: Cultures are to be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.

-

Subculturing: Cells should be passaged upon reaching 80-90% confluency to ensure exponential growth and viability.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution with culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the wells with the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the treated plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve fitting software (e.g., GraphPad Prism).

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After the incubation period with this compound, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates five times with slow-running tap water and allow them to air dry.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to dissolve the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and IC50 values as described for the MTT assay.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the preliminary cytotoxicity screening of this compound.

Chiricanine A: An Inquiry into its Mechanism of Action Reveals a Gap in Current Scientific Literature

A comprehensive review of publicly accessible scientific databases and literature reveals no specific information on a compound designated as "Chiricanine A." Consequently, a detailed technical guide on its mechanism of action, including quantitative data, experimental protocols, and signaling pathway visualizations, cannot be constructed at this time.

This absence of information suggests that "this compound" may be a novel or proprietary compound that has not yet been described in published scientific literature. It is also possible that it is a compound known by a different name, or a misnomer. Without a primary scientific source describing its isolation, characterization, and biological activity, any discussion of its mechanism of action would be purely speculative and fall outside the scope of a factual technical guide.

For researchers, scientists, and drug development professionals interested in the biological activities of novel natural products, the typical starting point for understanding a new compound's mechanism of action involves a series of established experimental investigations. These often include:

-

In vitro screening: Initial assays to determine the general biological activity of the compound, such as cytotoxicity against cancer cell lines, antimicrobial activity, or effects on specific enzymes.

-

Target identification: A variety of techniques, including affinity chromatography, proteomics, and genetic screening, can be used to identify the specific molecular target(s) of the compound.

-

Pathway analysis: Once a target is identified, further studies are conducted to elucidate the downstream signaling pathways that are modulated by the compound's interaction with its target. This often involves techniques like Western blotting, qPCR, and reporter gene assays to measure changes in protein and gene expression.

-

In vivo studies: To confirm the compound's activity and mechanism of action in a whole organism, studies are typically conducted in animal models.

Should "this compound" be a newly discovered compound, future research will likely follow these steps to characterize its biological effects and elucidate its mechanism of action. Researchers are encouraged to monitor scientific publications and patent literature for any future disclosures related to this compound.

spectroscopic data (NMR, MS) of Chiricanine A

An In-depth Technical Guide on the Spectroscopic Data of Chiricanine A

Introduction

This compound is a prenylated stilbenoid, a class of natural products known for a wide array of biological activities, holding significant interest for pharmaceutical and nutraceutical development. Accurate structural elucidation and characterization are fundamental to any research involving such compounds. This is achieved primarily through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides a detailed overview of the acquisition, presentation, and interpretation of this spectroscopic data, tailored for researchers, scientists, and drug development professionals.

Data Presentation: Spectroscopic Analysis

Quantitative spectroscopic data must be presented in a clear, structured format to allow for easy interpretation and comparison with known compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for a Representative Stilbenoid (500 MHz for ¹H, 125 MHz for ¹³C, in CDCl₃)

| Position | ¹H Chemical Shift (δ ppm), Multiplicity (J in Hz) | ¹³C Chemical Shift (δ ppm) |

| 1 | - | 139.8 |

| 2 | 6.42, d (2.1) | 105.1 |

| 3 | - | 159.2 |

| 4 | 6.35, d (2.1) | 102.3 |

| 5 | - | 159.5 |

| 6 | 6.42, d (2.1) | 105.1 |

| α | 6.88, d (16.3) | 128.9 |

| β | 7.01, d (16.3) | 126.6 |

| 1' | - | 130.5 |

| 2', 6' | 7.35, d (8.5) | 128.2 |

| 3', 5' | 6.81, d (8.5) | 115.8 |

| 4' | - | 157.6 |

| 1'' | 3.35, d (7.5) | 28.7 |

| 2'' | 5.30, t (7.5) | 122.5 |

| 3'' | - | 131.9 |

| 4'' | 1.78, s | 17.9 |

| 5'' | 1.69, s | 25.9 |

| 5-OH | 5.01, s | - |

| 4'-OH | 5.23, s | - |

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the elemental composition of the molecule with high accuracy.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Technique | Mode | Measured m/z | Calculated m/z | Elemental Composition |

| ESI | [M+H]⁺ | 325.1434 | 325.1440 | C₂₀H₂₁O₄ |

Experimental Protocols

Reproducibility is key in scientific research. The following sections detail the standard protocols for isolating and analyzing stilbenoids like this compound.

Isolation and Purification Protocol

-

Extraction: Dried, powdered plant material is exhaustively extracted with 80% aqueous methanol at room temperature. The solvent is removed under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The aqueous crude extract is sequentially partitioned with n-hexane, chloroform, and ethyl acetate to separate compounds based on polarity.

-

Column Chromatography: The bioactive fraction (e.g., the chloroform fraction) is subjected to silica gel column chromatography, eluting with a gradient solvent system (e.g., n-hexane to ethyl acetate) to yield several semi-purified fractions.

-

Preparative HPLC: Fractions containing the target compound are combined and subjected to final purification using reverse-phase preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol/water gradient) to yield the pure compound.

Spectroscopic Analysis Protocol

-

NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra are acquired on a 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak (δH 7.26, δC 77.16).

-

Mass Spectrometry: HRMS data is obtained using a Q-TOF (Quadrupole Time-of-Flight) mass spectrometer equipped with an Electrospray Ionization (ESI) source. The sample is dissolved in methanol and analyzed in positive ion mode.

Mandatory Visualization

A visual workflow helps in understanding the logical sequence of the experimental process from raw material to final data.

Caption: Experimental workflow from isolation to structure elucidation of this compound.

Chiricanine A: A Stilbenoid Phytoalexin in Plant Defense

An In-depth Technical Guide on its Role and Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chiricanine A, a prenylated stilbenoid phytoalexin primarily found in peanut (Arachis hypogaea), has emerged as a significant secondary metabolite involved in plant defense mechanisms. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, biosynthesis, and its role in protecting plants against pathogenic fungi. The document summarizes available quantitative data on its bioactivity, outlines experimental protocols for its study, and explores its putative signaling pathways and mechanisms of action. Diagrams generated using Graphviz are provided to illustrate key concepts and workflows.

Introduction

Plants, being sessile organisms, have evolved a sophisticated arsenal of defense mechanisms to counteract a myriad of biotic stresses. A key component of this defense is the production of phytoalexins, which are antimicrobial compounds synthesized de novo in response to pathogen attack. Stilbenoids represent a major class of phytoalexins, and among them, prenylated stilbenoids have garnered considerable interest due to their enhanced biological activities. This compound is one such prenylated stilbene, predominantly produced by the peanut plant, and has demonstrated notable antifungal properties, suggesting its crucial role in plant immunity.[1][2] This guide aims to consolidate the current knowledge on this compound for researchers and professionals in plant science and drug development.

Chemical Properties of this compound

This compound is a derivative of resveratrol, characterized by the addition of a prenyl group to the stilbene backbone. This structural modification significantly influences its lipophilicity and biological activity.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₀O₂ | [3] |

| Molecular Weight | 280.36 g/mol | [3] |

| CAS Number | 350593-30-5 | [3] |

| Class | Prenylated Stilbenoid | [4] |

Role in Plant Defense

This compound functions as a phytoalexin, a key component of the plant's induced defense response. Its production is triggered by various biotic and abiotic stressors, contributing to the overall resistance of the plant against invading pathogens.

Antifungal Activity

This compound has been shown to possess antifungal activity against a range of plant pathogenic fungi. While specific IC50 values for this compound are not widely reported in the literature, studies on related prenylated stilbenoids and extracts containing this compound indicate significant growth inhibition of various fungal species. For instance, stilbenoid-rich extracts from peanut have demonstrated potent antifungal effects. The lipophilic nature of the prenyl group is thought to enhance its ability to disrupt fungal cell membranes.

Further research is required to establish a comprehensive profile of this compound's antifungal spectrum and to determine its precise IC50 values against key plant pathogens.

Induction of this compound Biosynthesis

The synthesis of this compound in peanut plants is not constitutive but is induced upon perception of stress signals. Elicitors such as methyl jasmonate (MeJA) and hydrogen peroxide (H₂O₂) have been demonstrated to trigger the production of this compound and other prenylated stilbenoids in peanut hairy root cultures. This inducibility is a hallmark of phytoalexins and underscores its role in active plant defense.

Biosynthesis and Signaling

The biosynthesis of this compound follows the general phenylpropanoid pathway, leading to the formation of the stilbene backbone, which is then modified by prenylation. The induction of its synthesis is intricately linked to plant defense signaling networks, with the jasmonate pathway appearing to play a central role.

Putative Signaling Pathway

While the complete signaling cascade leading to this compound production is yet to be fully elucidated, a putative pathway can be inferred from its induction by methyl jasmonate.

This proposed pathway suggests that upon pathogen recognition, the plant activates the jasmonic acid biosynthesis and signaling cascade. This leads to the activation of transcription factors, such as MYC2, which in turn upregulate the expression of genes encoding key enzymes in the stilbenoid biosynthesis pathway, including stilbene synthase and prenyltransferases, ultimately resulting in the production of this compound.

Experimental Protocols

This section provides generalized methodologies for the study of this compound, based on common practices for stilbenoid research.

Elicitation and Extraction of this compound from Peanut Hairy Root Cultures

This protocol describes the induction of this compound production in vitro.

Methodology:

-

Establishment of Hairy Root Cultures: Initiate and maintain peanut hairy root cultures in a suitable liquid medium (e.g., MS or B5).

-

Elicitation: To a log-phase culture, add sterile solutions of elicitors. Commonly used concentrations are 50-100 µM for methyl jasmonate and 1-5 mM for hydrogen peroxide.

-

Incubation: Continue the culture in the dark on a rotary shaker for 48 to 72 hours to allow for the accumulation of stilbenoids.

-

Extraction: Separate the hairy roots from the culture medium. Extract the medium with an equal volume of ethyl acetate. Lyophilize and grind the root tissue and extract with methanol or ethanol.

-

Analysis: Evaporate the solvent from the extracts and redissolve in a suitable solvent (e.g., methanol) for analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for identification and quantification of this compound.

Antifungal Bioassay

This protocol outlines a general method to assess the antifungal activity of this compound.

Methodology:

-

Fungal Culture: Grow the target pathogenic fungus on a suitable solid medium (e.g., Potato Dextrose Agar - PDA).

-

Spore Suspension: Prepare a spore suspension of the fungus in sterile water and adjust the concentration to a standard value (e.g., 1 x 10⁵ spores/mL).

-

Bioassay:

-

Microdilution Method: In a 96-well plate, prepare serial dilutions of this compound in a liquid growth medium. Add the fungal spore suspension to each well. Incubate at an appropriate temperature and determine the minimum inhibitory concentration (MIC) by observing the lowest concentration that inhibits visible fungal growth.

-

Agar Diffusion Method: Spread the fungal spore suspension on the surface of an agar plate. Place sterile paper discs impregnated with different concentrations of this compound onto the agar. Incubate and measure the diameter of the inhibition zones.

-

-

Data Analysis: Calculate the IC50 value, which is the concentration of this compound that inhibits 50% of fungal growth, from the dose-response curve.

Mechanism of Action

The precise molecular mechanism of action of this compound against fungi is not yet fully understood. However, based on the activity of other stilbenoids and prenylated phenolic compounds, several potential mechanisms can be proposed:

-

Membrane Disruption: The lipophilic prenyl group may facilitate the insertion of this compound into the fungal plasma membrane, disrupting its integrity and leading to leakage of cellular contents.

-

Enzyme Inhibition: this compound may inhibit key fungal enzymes involved in essential metabolic pathways, such as those responsible for cell wall synthesis or energy production.

-

Induction of Oxidative Stress: It may promote the generation of reactive oxygen species (ROS) within the fungal cells, leading to oxidative damage and cell death.

Conclusion and Future Directions

This compound is a promising phytoalexin with a clear role in the defense of peanut plants against fungal pathogens. Its inducible nature and antifungal activity make it a valuable subject for research in plant pathology and for the development of novel crop protection strategies. However, significant knowledge gaps remain. Future research should focus on:

-

Quantitative Bioactivity: Determining the IC50 values of purified this compound against a broad range of economically important plant pathogens.

-

Elucidation of Signaling Pathways: Unraveling the complete signaling cascade from pathogen recognition to this compound biosynthesis, including the identification of specific transcription factors and their regulatory elements.

-

Mechanism of Action: Investigating the precise molecular targets of this compound in fungal cells to understand its mode of antifungal activity.

-

In Planta Studies: Quantifying the contribution of this compound to disease resistance in whole peanut plants under pathogen challenge.

-

Biotechnological Applications: Exploring the potential of metabolic engineering to enhance this compound production in peanut and other crops to improve disease resistance.

Addressing these research questions will not only deepen our understanding of plant-pathogen interactions but also pave the way for the development of innovative and sustainable approaches to agriculture and drug discovery.

References

- 1. Jasmonates: biosynthesis, perception, signal transduction and action in plant stress response, growth and development. An update to the 2007 review in Annals of Botany - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Dual functionality of pathogenesis-related proteins: defensive role in plants versus immunosuppressive role in pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Extraction and Purification of Chiricanine A from Peanut Seeds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiricanine A is a prenylated stilbenoid found in peanut (Arachis hypogaea) seeds, particularly after exposure to biotic or abiotic stress, such as fungal infection.[1][2][3] Like other stilbenoids, this compound is of significant interest to the scientific community due to its potential biological activities, which may include anti-inflammatory and anticancer properties. Prenylated stilbenoids have been shown to affect inflammation by inhibiting the NF-κB/AP-1 signaling pathway. This document provides a detailed protocol for the extraction and purification of this compound from peanut seeds, adapted from established methods for similar compounds.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction from peanut seeds, the following table summarizes the recovery and purity data for closely related prenylated stilbenoids, arachidin-1 and arachidin-3, purified from peanut hairy root cultures.[1][4][5] This data can serve as a benchmark for the expected outcomes of the this compound purification protocol outlined below.

| Compound | Purification Step | Recovery Rate (%) | Purity (%) |

| Arachidin-1 | Semi-preparative HPLC | 32 | >95 |

| Arachidin-3 | Semi-preparative HPLC | 39 | >95 |

Experimental Protocols

The following protocols are a composite guide based on established methods for the extraction and purification of stilbenoids from plant material.

Fungal Elicitation of Peanut Seeds (Induction of this compound Production)

This compound is a phytoalexin, and its production in peanut seeds is induced by fungal challenge.

Materials:

-

Viable, raw peanut seeds

-

Fungal strain known to elicit stilbenoid production in peanuts (e.g., Aspergillus spp. or Rhizopus spp.)

-

Potato Dextrose Agar (PDA) plates

-

Sterile water

-

Incubator

Protocol:

-

Culture the selected fungal strain on PDA plates until sufficient sporulation is observed.

-

Harvest fungal spores by washing the surface of the agar with sterile water.

-

Sterilize the surface of the peanut seeds.

-

In a sterile environment, inoculate the peanut seeds with the fungal spore suspension.

-

Incubate the inoculated seeds under controlled conditions (e.g., 25-28°C, high humidity) for a period known to be optimal for stilbenoid production (typically several days).

-

After the incubation period, freeze-dry the fungal-challenged peanut seeds to halt fungal growth and prepare for extraction.

Extraction of this compound

Materials:

-

Fungal-challenged, freeze-dried peanut seeds

-

Grinder or mill

-

Ethyl acetate

-

Methanol

-

Erlenmeyer flasks

-

Shaker

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Rotary evaporator

Protocol:

-

Grind the freeze-dried peanut seeds into a fine powder.

-

Suspend the peanut powder in ethyl acetate in an Erlenmeyer flask (e.g., 1:10 w/v).

-

Agitate the mixture on a shaker at room temperature for 24-48 hours.

-

Filter the mixture to separate the extract from the solid seed material.

-

Repeat the extraction of the seed residue with fresh ethyl acetate to maximize the yield.

-

Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the crude extract in a minimal amount of methanol for further purification.

Purification of this compound

This multi-step purification protocol is adapted from methods used for arachidin-1 and arachidin-3.[1]

Step 3.1: Normal-Phase Column Chromatography

Materials:

-

Silica gel for column chromatography

-

Glass column

-

Solvent system (e.g., hexane-ethyl acetate gradient)

-

Fraction collector

-

TLC plates and developing chamber

Protocol:

-

Pack a glass column with silica gel slurried in the initial, non-polar mobile phase (e.g., 100% hexane).

-

Load the concentrated crude extract onto the column.

-

Elute the column with a stepwise or linear gradient of increasing polarity, for example, by gradually increasing the percentage of ethyl acetate in hexane.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the compound of interest (as determined by TLC analysis against a standard, if available, or by subsequent analysis).

-

Concentrate the pooled fractions using a rotary evaporator.

Step 3.2: Reversed-Phase Column Chromatography

Materials:

-

C18-functionalized silica gel

-

Glass column

-

Solvent system (e.g., methanol-water gradient)

-

Fraction collector

Protocol:

-

Pack a column with C18-functionalized silica gel.

-

Dissolve the semi-purified extract from the previous step in a suitable solvent and load it onto the column.

-

Elute the column with a gradient of decreasing polarity, for instance, by increasing the percentage of methanol in water.

-

Collect and analyze fractions as described in the previous step.

-

Pool the fractions containing this compound and concentrate them.

Step 3.3: Semi-Preparative High-Performance Liquid Chromatography (HPLC)

Materials:

-

Semi-preparative HPLC system with a UV detector

-

Semi-preparative C18 HPLC column (e.g., 10 x 250 mm)

-

Mobile phase (e.g., methanol and 0.5% formic acid in water)

Protocol:

-

Dissolve the further purified extract in the initial mobile phase.

-

Inject the sample into the semi-preparative HPLC system.

-

Perform a gradient elution, for example, starting with a 50:50 mixture of methanol and acidic water and gradually increasing the methanol concentration to 90:10 over 30 minutes.[1]

-

Monitor the elution at a suitable wavelength for stilbenoids (e.g., 340 nm).

-

Collect the peak corresponding to this compound.

-

Confirm the purity of the collected fraction using analytical HPLC. A purity of >95% is often achievable with this method.[1]

-

Evaporate the solvent to obtain pure this compound.

Visualizations

Experimental Workflow

Caption: Workflow for this compound extraction and purification.

NF-κB Signaling Pathway

Prenylated stilbenoids are known to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which plays a key role in inflammation.

References

- 1. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Induction of the Prenylated Stilbenoids Arachidin-1 and Arachidin-3 and Their Semi-Preparative Separation and Purification from Hairy Root Cultures of Peanut (Arachis hypogaea L.) [agris.fao.org]

- 5. researchgate.net [researchgate.net]

Application Note: Quantitative Analysis of Chiricanine A using High-Performance Liquid Chromatography (HPLC)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of Chiricanine A, a prenylated stilbenoid found in peanuts (Arachis hypogaea). This compound, a phytoalexin produced in response to biotic and abiotic stress, has garnered interest for its potential biological activities. This document provides a comprehensive protocol for sample preparation, chromatographic separation, and quantitative analysis, making it an essential tool for researchers in natural product chemistry, pharmacology, and drug development. The described method utilizes a reversed-phase C18 column with UV detection, offering high sensitivity and selectivity for this compound.

Introduction

This compound is a naturally occurring prenylated stilbene with the molecular formula C₁₉H₂₀O₂ and a molecular weight of 280.36 g/mol . It is primarily found in peanuts as a phytoalexin, a compound produced by plants to defend against pathogens. The unique chemical structure of this compound, featuring a stilbenoid backbone with a prenyl group, contributes to its potential pharmacological properties. Accurate and precise quantification of this compound is crucial for its study in various matrices, including plant extracts and biological samples. This application note presents a detailed HPLC method developed for this purpose.

Experimental Protocols

Materials and Reagents

-

This compound standard (purity ≥98%)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Peanut seed samples (or other relevant matrix)

-

Mortar and pestle or tissue homogenizer

-

Centrifuge

-

Vortex mixer

-

Syringe filters (0.45 µm)

-

HPLC vials

Instrumentation

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance

-

pH meter

Preparation of Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

Sample Preparation (from Peanut Seeds)

-

Homogenization: Freeze a known weight of peanut seeds with liquid nitrogen and grind them into a fine powder using a mortar and pestle.

-

Extraction: Transfer the powdered sample to a centrifuge tube and add methanol at a ratio of 1:10 (w/v). Vortex the mixture for 1 minute and then sonicate for 30 minutes in a water bath.

-

Centrifugation: Centrifuge the extract at 10,000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

HPLC Conditions

The chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution profile.

| Parameter | Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-5 min, 30% B; 5-25 min, 30-80% B; 25-30 min, 80% B; 30-35 min, 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 340 nm |

Note: The detection wavelength of 340 nm is proposed based on the UV absorption maxima of structurally similar and co-occurring prenylated stilbenoids, Arachidin-1 (λmax = 341 nm) and Arachidin-3 (λmax = 336 nm)[1]. It is recommended to acquire a full UV spectrum of a this compound standard to confirm the optimal detection wavelength.

Data Presentation

Calibration Curve for this compound

A calibration curve should be generated by plotting the peak area of the this compound standard against its concentration. The linearity of the method should be evaluated by the correlation coefficient (R²).

| Concentration (µg/mL) | Peak Area (arbitrary units) |

| 1 | [Insert Data] |

| 5 | [Insert Data] |

| 10 | [Insert Data] |

| 25 | [Insert Data] |

| 50 | [Insert Data] |

| 100 | [Insert Data] |

| R² | >0.999 |

Method Validation Parameters

The developed method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

| Parameter | Acceptance Criteria | Result |

| Linearity (R²) | ≥ 0.999 | [Insert Data] |

| Accuracy (% Recovery) | 80-120% | [Insert Data] |